molecular formula C10H16ClN3O2 B13542801 Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate

Cat. No.: B13542801
M. Wt: 245.70 g/mol
InChI Key: QYPWNFINJRVQOI-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate typically involves multi-step organic reactions. One common method includes:

    Formation of the pyrazole ring: Starting with a suitable precursor, such as 4-chloro-5-methyl-1H-pyrazole, the pyrazole ring is synthesized through cyclization reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazole derivatives.

Scientific Research Applications

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-4-(4-chloro-1H-pyrazol-1-yl)-2-methylbutanoate
  • Methyl 2-amino-4-(5-methyl-1H-pyrazol-1-yl)-2-methylbutanoate
  • Methyl 2-amino-4-(4-chloro-5-methyl-1H-pyrazol-1-yl)-2-ethylbutanoate

Uniqueness

Methyl 2-amino-4-(4-chloro-5-methyl-1h-pyrazol-1-yl)-2-methylbutanoate is unique due to its specific substitution pattern on the pyrazole ring and the presence of both amino and ester functional groups. This combination of features can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C10H16ClN3O2

Molecular Weight

245.70 g/mol

IUPAC Name

methyl 2-amino-4-(4-chloro-5-methylpyrazol-1-yl)-2-methylbutanoate

InChI

InChI=1S/C10H16ClN3O2/c1-7-8(11)6-13-14(7)5-4-10(2,12)9(15)16-3/h6H,4-5,12H2,1-3H3

InChI Key

QYPWNFINJRVQOI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1CCC(C)(C(=O)OC)N)Cl

Origin of Product

United States

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